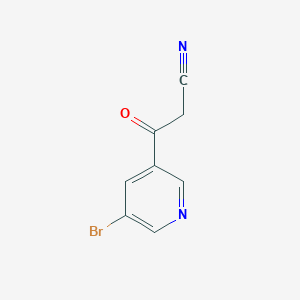

3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile

Description

3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile is a nitrile-containing β-keto compound featuring a 5-bromopyridin-3-yl substituent. This structure positions it as a versatile intermediate in medicinal chemistry and heterocyclic synthesis. Such compounds are pivotal in synthesizing kinase inhibitors, heterocyclic scaffolds, and bioactive molecules due to their reactivity at the α,β-unsaturated ketone moiety and the electron-withdrawing nitrile group .

Properties

IUPAC Name |

3-(5-bromopyridin-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-6(4-11-5-7)8(12)1-2-10/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXBXJZVCUVVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700761 | |

| Record name | 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887594-04-9 | |

| Record name | 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile, with the CAS number 887594-04-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C10H8BrN3O

- Molecular Weight : 264.09 g/mol

- Structural Features : The compound features a brominated pyridine moiety and a nitrile functional group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound encompasses several pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown promising results in inhibiting cell proliferation in various cancer cell lines:

In vitro assays demonstrated that this compound effectively induces apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been shown to reduce levels of TNF-alpha and IL-6 in cellular models:

| Cytokine | Effect | Mechanism |

|---|---|---|

| TNF-alpha | Decreased | Inhibition of NF-kB pathway |

| IL-6 | Decreased | Modulation of inflammatory mediators |

This suggests that the compound may be effective in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could modulate receptor activity related to inflammation and immune response.

- Signal Transduction Pathways : By affecting pathways such as NF-kB and MAPK, the compound influences cellular responses to stress and inflammation.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on HCT116 Cells : Demonstrated significant reduction in viability with an IC50 value comparable to conventional chemotherapeutics.

- Anti-inflammatory Model : In a murine model of acute inflammation, treatment with the compound resulted in reduced paw edema and lower cytokine levels.

Comparison with Similar Compounds

Key Observations :

- Bromine Position : The 5-bromo substitution on pyridin-3-yl (target compound) vs. 3-bromo on pyridin-2-yl () alters steric and electronic profiles. The former may enhance interactions with hydrophobic enzyme pockets, while the latter’s C2 bromine could limit rotational freedom .

- Heterocyclic Moieties : Pyrimidoindole-piperidine derivatives () exhibit potent kinase inhibition (IC₅₀ < 500 nM), attributed to the planar heterocyclic system enhancing π-π stacking. In contrast, benzofuran or indole substituents () favor π-stacking and hydrogen bonding in anticancer agents .

- Thiazole and Tosyl Groups: The tosylamino-thiazole derivative () demonstrates enhanced reactivity with nitrogen binucleophiles, enabling diverse heterocyclic syntheses compared to pyridine-based analogs .

Physicochemical and Commercial Profiles

- Molecular Weight: Derivatives range from 170.18 g/mol (piperidine-fluorine analog, ) to 265.31 g/mol (4-ethylphenoxy-phenyl analog, ). The target compound’s molecular weight (C₈H₅BrN₂O) is estimated at 225.05 g/mol, similar to .

Preparation Methods

Synthesis of 5-Bromopyridine-3-formaldehyde as a Key Intermediate

A crucial precursor for the target compound is 5-bromopyridine-3-formaldehyde. Its synthesis has been reported with various methods, including:

- Grignard Reaction-Based Method :

- Starting from 3,5-dibromopyridine, a reaction is carried out in tetrahydrofuran (THF) with tetramethylethylenediamine (TMEDA) at 10–15 °C.

- A Grignard reagent (e.g., isopropyl magnesium bromide, methyl magnesium chloride) is added dropwise while maintaining temperature below 15 °C.

- The mixture is reacted at 20–25 °C for 1–2 hours, then cooled to 5–10 °C.

- N,N-dimethylformamide (DMF) is added dropwise at 10–15 °C to form the aldehyde group.

- The crude product is isolated by quenching in ice water, extraction, drying, and distillation.

- Purification involves recrystallization using petroleum ether and ethyl acetate solvent system (6:1 w/w).

This method avoids ultralow temperature conditions required by other reported methods, making it more industrially feasible and scalable.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| s1 | 3,5-dibromopyridine + THF + TMEDA, 10–15 °C | Formation of complex for Grignard reaction |

| s2 | Addition of Grignard reagent (e.g., isopropyl MgBr), <15 °C | Formation of organomagnesium intermediate |

| s3 | Stirring at 20–25 °C for 1–2 h, cooling to 5–10 °C | Completion of reaction before formylation |

| s4 | Addition of DMF at 10–15 °C, 30 min | Introduction of aldehyde group |

| Workup | Quenching in ice water, extraction, drying, distillation | Isolation of crude 5-bromopyridine-3-formaldehyde |

| Purification | Recrystallization with petroleum ether/ethyl acetate | Pure intermediate for further synthesis |

Formation of this compound

The target compound can be synthesized by condensation of 5-bromopyridine-3-formaldehyde with cyanoacetic acid derivatives or related nitrile compounds under controlled conditions.

- A typical approach involves reacting the bromopyridine aldehyde with cyanoacetic acid or cyanoacetate salts to form the corresponding 3-oxopropanenitrile derivative via a Knoevenagel condensation or related electrophilic substitution reaction.

- Solvents such as toluene or glacial acetic acid are used, often under reflux conditions to drive the reaction to completion.

- Base catalysts or ammonium acetate may be employed to facilitate the condensation.

- The product is purified by extraction, washing, and recrystallization to achieve high purity (>95%) suitable for further applications.

Reaction Conditions and Optimization

- Temperature Control : Maintaining low to moderate temperatures (5–25 °C) during Grignard addition and formylation is critical to avoid side reactions and degradation.

- Solvent Choice : THF is preferred for Grignard reactions due to its ability to stabilize organomagnesium intermediates. Toluene and glacial acetic acid are used for condensation steps.

- Purification Techniques : Use of mixed solvents like petroleum ether and ethyl acetate for recrystallization enhances purity and yield.

- Catalysts and Reagents : Tetramethylethylenediamine (TMEDA) enhances Grignard reagent reactivity; ammonium acetate can promote condensation efficiency.

Research Findings and Comparative Analysis

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Grignard Reagent with TMEDA and DMF (Patent CN107628990B) | Mild temperatures, scalable, avoids ultralow temps | Industrially feasible, good yield and purity | Requires careful temperature control |

| Knoevenagel Condensation with Cyanoacetic Acid Derivatives | Straightforward condensation, high purity | Simple setup, high purity products | May require reflux and longer reaction times |

| Ultrasonic-Assisted Cyanoacylation (Related Compounds) | Shorter reaction times, higher yields | Efficient, environmentally friendly | Not directly reported for this compound but promising |

The Grignard-based synthesis of 5-bromopyridine-3-formaldehyde followed by condensation to this compound is the most documented and practical approach. Ultrasonic methods have shown promise in related nitrile syntheses to reduce reaction time and improve yields but need adaptation for this specific compound.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Product | Yield/Purity | Notes |

|---|---|---|---|---|

| 1 | 3,5-dibromopyridine + THF + TMEDA, 10–15 °C | Organomagnesium intermediate | High | Controlled temp crucial |

| 2 | Addition of Grignard reagent, <15 °C | Intermediate complex | High | Dropwise addition |

| 3 | Reaction at 20–25 °C, then cooling | Pre-formylation intermediate | High | 1–2 h reaction time |

| 4 | DMF addition at 10–15 °C | 5-bromopyridine-3-formaldehyde | Moderate to high | 30 min reaction |

| 5 | Condensation with cyanoacetic acid derivative, reflux | This compound | >95% purity | Knoevenagel-type condensation |

| 6 | Purification by recrystallization | Pure product | High | Petroleum ether/ethyl acetate |

Concluding Remarks

The preparation of this compound is effectively achieved via a two-stage process starting from 3,5-dibromopyridine. The Grignard reaction with TMEDA and DMF provides a practical route to the key intermediate 5-bromopyridine-3-formaldehyde under mild conditions. Subsequent condensation with cyanoacetic acid derivatives yields the target compound with high purity. Optimization of reaction parameters such as temperature, solvent, and purification methods is essential for maximizing yield and product quality. Emerging techniques like ultrasonic-assisted synthesis may offer future improvements.

Q & A

Q. What are the optimal synthetic routes for 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile, and how can purity be ensured?

The synthesis of structurally analogous nitriles (e.g., 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile) involves condensation reactions between pyridine derivatives and activated nitriles, often using catalysts like piperidine or sodium hydride . For this compound, a plausible route could involve reacting 5-bromo-3-pyridinecarboxaldehyde with cyanoacetate derivatives under basic conditions. Purity is typically ensured via chromatographic methods (e.g., flash chromatography) followed by recrystallization. Advanced analytical techniques such as HPLC or LC-MS are critical for validating purity (>95%) .

Q. How do the electronic effects of the bromine substituent influence the compound’s reactivity?

The bromine atom at the pyridine 5-position acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). This electronic effect also stabilizes intermediates in reactions involving the nitrile or ketone groups, as seen in similar brominated pyridine derivatives . Computational studies (DFT) can further elucidate these effects by mapping electron density distributions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in nucleophilic additions?

Contradictions in reactivity (e.g., unexpected regioselectivity in nucleophilic attacks) may arise from solvent polarity, temperature, or steric hindrance from the bromine substituent. To address this:

- Perform kinetic studies under varied conditions (e.g., DMF vs. THF) .

- Use in situ NMR or IR spectroscopy to monitor intermediate formation .

- Compare results with structurally related compounds (e.g., 3-(4-Chlorophenyl)-3-oxopropanenitrile) to isolate electronic vs. steric contributions .

Q. What experimental strategies are recommended for studying its potential as a kinase inhibitor?

The compound’s nitrile and pyridine moieties suggest potential interactions with kinase active sites, as seen in JAK inhibitors like 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile . Methodological approaches include:

- Enzyme assays : Measure IC₅₀ values against recombinant kinases (e.g., JAK1/2).

- Molecular docking : Use X-ray crystallography data of kinase-inhibitor complexes (e.g., PDB entries) to predict binding modes .

- ADMET profiling : Assess metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) .

Q. How can the compound’s stability under physiological conditions be evaluated?

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UPLC-MS .

- Thermal stability : Use DSC (Differential Scanning Calorimetry) to determine decomposition temperatures .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Data Analysis and Mechanistic Studies

Q. What spectroscopic techniques are most effective for characterizing reaction intermediates?

- ¹H/¹³C NMR : Identify proton environments near the bromine atom (e.g., deshielding effects) .

- IR spectroscopy : Track carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretching frequencies during reactions .

- X-ray crystallography : Resolve crystal structures of key intermediates, particularly for regiochemistry confirmation .

Q. How can researchers differentiate between competing reaction mechanisms (e.g., SNAr vs. radical pathways)?

- Radical trapping experiments : Add TEMPO to suppress radical intermediates; observe reaction inhibition .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in SNAr mechanisms .

- Computational modeling : Compare activation energies for proposed pathways using Gaussian or ORCA software .

Comparative Studies and Applications

Q. How does this compound compare to fluorinated analogs in biological activity?

Fluorinated analogs (e.g., 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile) often exhibit enhanced metabolic stability due to fluorine’s electronegativity . Comparative studies should:

- Measure logP values to assess lipophilicity differences.

- Test cytotoxicity against cell lines (e.g., HEK293) to evaluate selectivity .

Q. What role does the nitrile group play in metal-catalyzed cross-coupling reactions?

The nitrile can act as a directing group in palladium-catalyzed C–H activation, as demonstrated in pyridine derivatives . For example:

- Cyanation : Replace bromine with CN⁻ using CuCN/LiCl .

- Suzuki couplings : Couple with aryl boronic acids to generate biaryl derivatives .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

- Data reproducibility : Validate results across multiple batches and characterize impurities via HRMS .

- Collaborative studies : Cross-reference findings with databases like Reaxys or SciFinder for mechanistic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.